molecular formula C5H9FO2 B1336526 Ethyl (2R)-2-fluoropropanoate CAS No. 72959-94-5

Ethyl (2R)-2-fluoropropanoate

Cat. No. B1336526
CAS RN: 72959-94-5
M. Wt: 120.12 g/mol
InChI Key: ODMITNOQNBVSQG-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis process of similar compounds has been described in various studies. For instance, the synthesis process of Ethyl 2-Chloropropionate was described using online near-infrared spectroscopy as a process analysis technique . Another study discussed the synthesis of a compound obtained from the derivatization of the natural compound celastrol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of ethyl 3- (2,3-dihydrobenzofuran-5-yl)-2-propenoate was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the E2 reaction mechanism was discussed in the context of reactions involving an alkyl halide and a base . Another study provided a theoretical analysis of the reaction between ethyl and molecular oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate has a molecular weight of 171.24 g/mol . Another study characterized the physicochemical and thermal properties of treated Ethyl Cellulose and Methyl Cellulose .

Scientific Research Applications

Chemoenzymatic Synthesis of Taxol’s C-13 Side Chain

Ethyl (2R)-2-fluoropropanoate: is used in the bioresolution production of (2R,3S)-Ethyl-3-phenylglycidate , which is a key intermediate for the chemoenzymatic synthesis of Taxol’s C-13 side chain . This process involves a new strain of Galactomyces geotrichum that contains an epoxide hydrolase, enabling high enantioselectivity in the synthesis.

Synthesis of Reboxetine

This compound also plays a role in the synthesis of Reboxetine , a pharmaceutical drug that acts as a norepinephrine reuptake inhibitor . The high enantioselectivity of the synthesis process is crucial for the efficacy of the drug.

Clausenamide Synthesis

Another application is in the synthesis of Clausenamide , a nootropic drug. The enantiomer (2S,3R)-Ethyl-3-phenylglycidate derived from Ethyl (2R)-2-fluoropropanoate is applied in this synthesis .

Cardiovascular Drug Diltiazem

Ethyl (2R)-2-fluoropropanoate: analogues are important intermediates in the synthesis of the cardiovascular drug Diltiazem . This showcases the compound’s versatility in creating various pharmaceutical intermediates.

Aminopeptidase N Inhibitors

The compound’s derivatives are used as intermediates in the synthesis of anti-cancer drugs that act as Aminopeptidase N inhibitors , such as Bestatin, Phebestin , and Probestin .

Drug Discovery and Molecular Docking

The compound has been involved in the synthesis of derivatives connected to PEG azide moiety through an amide linkage. These derivatives are characterized and investigated for their binding mode with SERCA , a target for developing novel therapeutics for rheumatoid arthritis .

Biotechnological Applications

Ethyl (2R)-2-fluoropropanoate: is also significant in biotechnological applications, particularly in the preparation of chiral pharmaceutical intermediates and fine chemicals using alcohol dehydrogenases (ADHs) .

Enantioselective Catalysis

The compound is used in enantioselective catalysis processes to produce optically pure intermediates, which are essential for the pharmaceutical industry .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For instance, Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate’s safety data sheet advises avoiding breathing mist, gas, or vapors, and contacting with skin and eye .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors within the body

Mode of Action

It is known that ethers, a class of compounds to which ethyl (2r)-2-fluoropropanoate belongs, often undergo cleavage of the c–o bond when exposed to strong acids . This reaction could potentially lead to changes in the target molecules, affecting their function. More research is needed to understand the specific interactions of Ethyl (2R)-2-fluoropropanoate with its targets.

Biochemical Pathways

Ethers are known to participate in various biochemical reactions, including those involving enzymes such as alcohol dehydrogenase and cytochrome p450 These enzymes play crucial roles in metabolism and detoxification processes within the body

Pharmacokinetics

Ethers are generally known to be rapidly absorbed and distributed throughout the body . The metabolism of ethers often involves enzymatic reactions, and they are typically excreted via the kidneys . More research is needed to understand the specific ADME properties of Ethyl (2R)-2-fluoropropanoate and their impact on its bioavailability.

Result of Action

Ethers are known to participate in various biochemical reactions, potentially leading to changes in cellular function

Action Environment

The action, efficacy, and stability of Ethyl (2R)-2-fluoropropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

properties

IUPAC Name

ethyl (2R)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMITNOQNBVSQG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426538
Record name Propanoic acid, 2-fluoro-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2R)-2-fluoropropanoate

CAS RN

72959-94-5
Record name Propanoic acid, 2-fluoro-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2R)-2-fluoropropanoate
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